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Mercuric sulfide

Cat. No.: B097114
CAS No.: 19122-79-3
M. Wt: 232.66 g/mol
InChI Key: QXKXDIKCIPXUPL-UHFFFAOYSA-N
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Description

Mercuric sulfide (HgS) is an inorganic mercury compound occurring naturally as the mineral cinnabar, characterized by its bright red or black crystalline forms . It has the chemical formula HgS and is notable for its extremely low solubility in water (insoluble under standard conditions) . Historically, HgS has been used as a pigment (vermilion) in paints, a component in traditional medicines, and in industrial applications such as batteries and catalysts . However, under specific conditions, such as interaction with sulfate-reducing bacteria or acidic environments, HgS can contribute to mercury methylation, posing ecological risks .

Structure

2D Structure

Chemical Structure Depiction
molecular formula HgS B097114 Mercuric sulfide CAS No. 19122-79-3

Properties

IUPAC Name

sulfanylidenemercury
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InChI

InChI=1S/Hg.S
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InChI Key

QXKXDIKCIPXUPL-UHFFFAOYSA-N
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Canonical SMILES

S=[Hg]
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Molecular Formula

HgS
Record name MERCURIC SULFIDE
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DSSTOX Substance ID

DTXSID301318265
Record name Cinnabarite
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Molecular Weight

232.66 g/mol
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Physical Description

Mercuric sulfide appears as odorless red or black solid. Sinks in water. Insoluble in water., Dry Powder, Black or red solid; [2 entries in Merck Index] Mercuric sulfide, black is insoluble; Mercuric sulfide, red is soluble in aqua regia (separation of S) and hydriodic acid (H2S formation); [ATSDR ToxProfiles]
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Density

8 at 68 °F (USCG, 1999) - Denser than water; will sink
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CAS No.

1344-48-5, 19122-79-3, 23333-45-1
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Record name Mercuric sulfide, black
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Biological Activity

Mercuric sulfide (HgS), commonly known as cinnabar or vermilion, is a compound of mercury that has garnered attention for its biological activity and toxicity. This article presents a comprehensive overview of the biological effects of this compound, drawing from diverse research studies and case reports.

Overview of this compound

This compound exists in two forms: the red crystalline form (cinnabar) and the black amorphous form. It has been used historically in medicine and art but is now primarily recognized for its toxicological implications. The biological activity of this compound is largely related to its ability to release mercury ions, which can induce various toxic effects in living organisms.

Mechanisms of Toxicity

  • Reactive Oxygen Species (ROS) Generation :
    • This compound exposure has been linked to increased production of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can result in cellular damage, including DNA fragmentation and mitochondrial dysfunction .
  • Neurotoxicity :
    • Studies have shown that exposure to this compound can lead to neurotoxic effects, particularly during developmental stages. A study indicated that low doses of this compound in mice resulted in significant neurobehavioral defects, attributed to mercury accumulation and alterations in nitric oxide levels .
  • Endocrine Disruption :
    • Research indicates that this compound can disrupt thyroid hormone levels, as evidenced by decreased plasma T3 and T4 levels in treated mice compared to controls . This disruption may have implications for growth and metabolism.

Case Report on Severe Mercury Poisoning

A notable case involved a 40-year-old man who ingested 1 g of mercuric sulfate (related compound) resulting in acute renal failure. His initial blood mercury level was recorded at 15,580 μg/l, one of the highest documented levels associated with survival. The patient was treated with DMPS (a chelating agent) and continuous veno-venous hemofiltration (CVVHDF), which effectively removed mercury from his system without long-term neurological or renal sequelae .

Toxicokinetics and Absorption

Research indicates that the absorption rates of this compound are significantly lower compared to other mercury compounds like mercuric chloride. In a comparative study, mice absorbed only 0.4% of a single dose of this compound versus 2.1% for mercuric chloride . This low absorption rate may explain the relatively lesser acute toxicity observed with this compound.

Effects on Renal Function

Multiple studies have examined the effects of this compound on renal function. One study demonstrated that while mercuric chloride significantly increased renal UDP-glucuronyltransferase (UDPGT) activity—a marker for liver and kidney function—this compound did not produce similar effects, potentially due to its poor solubility and absorption characteristics .

Summary Table of Biological Effects

Biological Activity Effect Reference
ROS GenerationIncreased oxidative stress leading to cellular damage
NeurotoxicityNeurobehavioral defects in developing offspring
Endocrine DisruptionDecreased plasma T3 and T4 levels
Renal FunctionNo significant increase in UDPGT activity compared to controls

Scientific Research Applications

Materials Science

Nanoparticle Synthesis
Mercuric sulfide nanoparticles (NPs) have garnered significant attention due to their unique optical and electronic properties. The synthesis of β-HgS nanoparticles through methods such as pulsed laser ablation has been explored for applications in:

  • Optical Devices : HgS NPs can be utilized in electro-optical materials and infrared sensors due to their semiconductor properties. The bandgap of β-HgS can be tuned by controlling particle size, enhancing its applicability in photonic devices .
  • Solar Cells : The potential use of HgS in solid-state solar cells and photoelectrochemical cells is notable, as the quantum confinement effects at the nanoscale improve efficiency .

Pharmaceutical Applications

Metallopharmaceutical Formulations
Recent studies have investigated the use of this compound in metallopharmaceutical formulations for its antibacterial and antiviral properties. For instance:

  • Antimicrobial Resistance : A formulation known as Sivanar Amirtham, which incorporates this compound, has shown efficacy against multi-drug resistant pathogens, including strains resistant to conventional antibiotics. It is proposed as an alternative or adjuvant therapy for conditions such as HIV and tuberculosis .
  • Anti-inflammatory Effects : Research indicates that this compound nanoparticles can inhibit acute inflammation, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .

Art Conservation

Pigment in Historical Artworks
this compound has been historically significant as a pigment (vermilion) used in illuminated manuscripts and paintings:

  • Colorant Analysis : Studies utilizing microspectrofluorimetry have characterized the presence of this compound in medieval paints, aiding in the understanding of historical art techniques and materials. This analysis helps conservators identify original pigments and formulate appropriate restoration strategies .

Environmental Studies

Bioremediation Potential
this compound's role in environmental science includes its dissolution enhancement through microbial activity:

  • Acid Mine Drainage : Research has demonstrated that dissolved organic matter can enhance the dissolution of HgS in environments impacted by acid mine drainage, indicating potential bioremediation strategies to mitigate mercury contamination .

Toxicology and Safety

Despite its applications, this compound is known for its toxicity. Understanding its toxicological profile is crucial for safe handling:

  • Toxicity Mechanisms : The interaction of mercuric ions with biological molecules can lead to protein denaturation and enzyme inhibition, necessitating strict safety protocols when working with this compound .

Chemical Reactions Analysis

Thermal Decomposition and Redox Transformations

Mercuric sulfide decomposes under high temperatures or in the presence of reducing agents, yielding elemental mercury and sulfur-containing byproducts.

Reactions with Oxygen or Metals

  • Oxidative decomposition (583–584°C):

    HgS+O2Hg+SO2(ΔH=58textkJmol)[2][4]\text{HgS}+\text{O}_2\rightarrow \text{Hg}+\text{SO}_2\quad (\Delta H^\circ =-58\\text{kJ mol})\quad[2][4]

    This reaction produces toxic mercury vapor and sulfur dioxide.

  • Reduction by iron :

    HgS+FeHg+FeS[2]\text{HgS}+\text{Fe}\rightarrow \text{Hg}+\text{FeS}\quad[2]

    Iron acts as a reducing agent, displacing mercury from its sulfide.

Kinetics of Reduction by Sulfidic Minerals

In environmental systems, HgS reacts with iron sulfides (e.g., FeS):

HgS+FeSHg0+FeS2[5]\text{HgS}+\text{FeS}\rightarrow \text{Hg}^0+\text{FeS}_2\quad[5]

  • Reaction rate constants :

    Mineral Surface Area (m²/L)Rate Constant (×10⁻³ h⁻¹)
    167
    585
    3092
    Source:

    This pseudo-first-order reaction is slower than Hg²⁺ reduction by dissolved Fe²⁺ or organic matter .

Reactions with Acids and Sulfides

HgS is insoluble in water but reacts with concentrated reagents.

Thiosalt Formation

In alkaline sulfide solutions:

HgS+Na2SNa2[HgS2]xH2O[2][4]\text{HgS}+\text{Na}_2\text{S}\rightarrow \text{Na}_2[\text{HgS}_2]\cdot x\text{H}_2\text{O}\quad[2][4]

Thiosalts like Na₂[HgS₂] are stable only in excess hydroxide.

Acid Resistance

HgS is inert to most acids but reacts with oxidizing mixtures (e.g., HNO₃ + HCl):

HgS+4HNO3+6HClHgCl2+H2SO4+4NO2+4H2O[4]\text{HgS}+4\text{HNO}_3+6\text{HCl}\rightarrow \text{HgCl}_2+\text{H}_2\text{SO}_4+4\text{NO}_2+4\text{H}_2\text{O}\quad[4]

Synthetic Routes

  • From mercury(II) acetate :

    Hg O2CMe 2+H2SHgS+2MeCO2H[3]\text{Hg O}_2\text{CMe }_2+\text{H}_2\text{S}\rightarrow \text{HgS}+2\text{MeCO}_2\text{H}\quad[3]

    Yields red α-HgS (cinnabar) with near-quantitative efficiency .

  • Polymorph interconversion :
    β-HgS converts to α-HgS in polysulfide solutions via extended heating .

Environmental Interactions

HgS participates in abiotic reduction pathways in sulfidic environments:

Reduction by Dissolved Fe²⁺

In aqueous systems:

HgS+Fe2+Hg0+FeS[5]\text{HgS}+\text{Fe}^{2+}\rightarrow \text{Hg}^0+\text{FeS}\quad[5]

  • Initial reaction rates are 20–70% faster than with FeS minerals .

  • Dominant mechanism involves surface-catalyzed electron transfer .

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Chemical and Physical Properties

The table below summarizes key differences between mercuric sulfide and other inorganic mercury compounds:

Property This compound (HgS) Mercuric Chloride (HgCl₂) Mercurous Chloride (Hg₂Cl₂)
Solubility in Water Insoluble 69 g/L at 20°C 0.2 mg/L at 25°C
Bioavailability Low (precipitates in sulfides) High (readily dissociates) Moderate (limited dissociation)
Primary Uses Pigments, batteries Disinfectant, catalyst Electrochemical reference
Toxicity (Oral LD₅₀) ~1000 mg/kg (rats) ~1 mg/kg (rats) ~210 mg/kg (rats)

Toxicity and Bioavailability

  • This compound vs. Mercuric Chloride :
    HgS is significantly less toxic than HgCl₂ due to its insolubility. Animal studies show that oral doses of HgS (1000 mg/kg) induce nephrotoxicity comparable to HgCl₂ (5 mg/kg), indicating a ~200-fold lower bioavailability . This is attributed to HgS forming precipitates with sulfide ions, reducing cellular uptake . In contrast, HgCl₂ readily dissociates into Hg²⁺ ions, causing severe kidney damage and oxidative stress at lower doses .
  • Environmental Behavior :
    In aquatic systems, HgS bioavailability depends on sulfide concentration. Low sulfide levels allow HgS to diffuse into cells, facilitating methylation by sulfate-reducing bacteria. High sulfide concentrations promote HgS precipitation, reducing mercury mobility . HgCl₂, being water-soluble, remains bioavailable across a wider range of conditions, enhancing its environmental persistence .

Key Research Findings

  • Toxicity Mechanisms : HgS induces lipid peroxidation and glutathione depletion in rat liver and kidneys at doses ≥1000 mg/kg, while HgCl₂ causes similar effects at 5 mg/kg .
  • Comparative Bioavailability : The U.S. EPA estimates that HgS requires doses ≥10-fold higher than HgCl₂ to achieve equivalent toxicity, based on pharmacokinetic data .

Preparation Methods

Reaction Mechanism and Stoichiometry

The aqueous-phase method involves reacting elemental mercury (Hg) and sulfur (S) in the presence of sodium polysulfide (Na₂Sₓ, where x3x \geq 3). This approach, detailed in US Patent 3,061,412, utilizes sodium polysulfide as a catalytic medium to accelerate the reaction. The stoichiometric ratio requires at least 1 mole of sulfur per mole of mercury, though excess sulfur is often employed to ensure complete conversion. Sodium polysulfide acts as both a sulfur donor and a dispersant, preventing agglomeration by maintaining a high sulfur concentration in solution.

The reaction proceeds via:

Hg+S+Na2SxHgS+Na2Sx1\text{Hg} + \text{S} + \text{Na}2\text{S}x \rightarrow \text{HgS} + \text{Na}2\text{S}{x-1}

The polysulfide chain length (x3x \geq 3) critically influences reaction kinetics, with longer chains (x4x \geq 4) enhancing sulfur availability and reducing reaction time.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : 20–70°C, with exothermic heat managed to avoid exceeding 90°C (to prevent sulfur depletion).

  • Agitation : High-shear mixing (e.g., ball milling) ensures particle size control (<1 µm).

  • Polysulfide Concentration : 0.015–0.5 moles Na₂Sₓ per mole Hg optimizes reaction rate without oversaturating the solution.

Table 1: Effect of Sodium Polysulfide Ratio on Reaction Efficiency

Na₂Sₓ : Hg RatioReaction Time (hours)Particle Size (µm)
0.015121–5
0.160.5–1
0.54<0.5

Data adapted from US Patent 3,061,412.

Mechanochemical Synthesis via Planetary Ball Milling

Solvent-Free Solid-State Reaction

Mechanochemical methods, such as planetary ball milling, eliminate solvents by relying on mechanical energy to initiate reactions. This approach, validated by Spring-8 research, directly grinds Hg and S powders at 50°C, forming an intermediate amalgam-like phase before crystallizing into α-HgS and β-HgS.

Phase Evolution and Kinetics

The process occurs in two stages:

  • Amalgam Formation (5–15 minutes) : Mercury and sulfur form a labile solid solution through repeated impact and shear forces.

  • Crystallization (15–90 minutes) : Prolonged milling converts the intermediate into α-HgS (hexagonal) and β-HgS (cubic), with particle sizes <10 µm.

Table 2: Time-Dependent Phase Composition in Ball Milling

Milling Time (min)Phase CompositionParticle Size (µm)
15Amalgam (Hg-S solid solution)20–50
30α-HgS (40%), β-HgS (20%)5–10
90α-HgS (70%), β-HgS (30%)<5

Data sourced from Spring-8 Research Frontiers.

Comparative Analysis of Preparation Methods

Particle Size and Morphology

  • Aqueous Method : Produces colloidal dispersions with 75% particles <1 µm, ideal for pigment applications.

  • Mechanochemical Method : Yields heterogeneous crystallites (α- and β-HgS) with broader size distributions.

Industrial Applicability

  • Pigment Production : Aqueous-synthesized HgS is preferred for cadmium-mercury pigments due to its nanoscale dispersion.

  • Waste Stabilization : Ball milling is scalable for immobilizing mercury waste, though phase purity remains a challenge .

Q & A

Q. How does the solubility of mercuric sulfide influence its bioavailability and experimental design in toxicological studies?

this compound exists in two forms: black (insoluble in water) and red (soluble in aqua regia or warm hydriodic acid). Its low solubility in aqueous solutions limits bioavailability, necessitating specialized dissolution methods (e.g., aqua regia) for in vitro studies. Experimental designs must account for solubility-dependent absorption rates, as insoluble forms like black this compound show reduced systemic toxicity compared to soluble mercury salts like mercuric chloride . Methodologies should include spectroscopic validation of dissolution efficiency and controlled dosing protocols to ensure reproducibility.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified under UN2025 (Hazard Class 6.1) due to its toxicity. Key protocols include:

  • Use of fume hoods and PPE (gloves, lab coats) to prevent inhalation or dermal exposure.
  • Storage in sealed, labeled containers to avoid contamination.
  • Waste disposal via certified hazardous waste channels, as mercury accumulates in ecosystems. Experimental workflows should integrate real-time air monitoring for mercury vapor, especially during mechanical processing (e.g., grinding) .

Q. Why does this compound exhibit lower acute toxicity compared to other mercury compounds like mercuric chloride?

The reduced toxicity stems from its limited solubility and slower release of Hg²⁺ ions. In vivo studies in rodents show that oral administration of this compound results in lower mercury accumulation in kidneys and liver compared to mercuric chloride. However, chronic exposure may still induce oxidative stress via lipid peroxidation and glutathione depletion, requiring long-term studies to quantify cumulative effects .

Advanced Research Questions

Q. What methodological challenges arise when comparing the neurotoxic effects of this compound and mercuric chloride in animal models?

Neurotoxicity studies must address:

  • Dose equivalency : Adjusting for differences in bioavailability between compounds.
  • Exposure routes : Subcutaneous or intravenous administration may bypass solubility limitations but introduce confounding variables.
  • Biomarker selection : Measuring Hg²⁺ levels in cerebrospinal fluid (CSF) or brain tissue via ICP-MS, alongside behavioral assays (e.g., Morris water maze for cognitive deficits). Rodent studies indicate this compound requires higher doses (≥100 mg/kg) to induce neurobehavioral changes, whereas mercuric chloride shows effects at 10 mg/kg .

Q. How can conflicting data on this compound’s renal toxicity be resolved?

Discrepancies arise from variability in exposure duration, speciation (red vs. black HgS), and co-exposure to other mercury compounds. A tiered approach is recommended:

  • Short-term assays : Measure urinary biomarkers (e.g., N-acetyl-β-D-glucosaminidase) for early tubular damage.
  • Chronic models : Monitor histopathological changes in renal tissue and Hg²⁺ accumulation via synchrotron X-ray fluorescence.
  • Mechanistic studies : Investigate HgS dissolution in gastrointestinal fluids using simulated gastric/intestinal extraction methods .

Q. What role does oxidative stress play in this compound toxicity, and how can it be experimentally quantified?

this compound induces oxidative stress through reactive oxygen species (ROS) generation, particularly in hepatic and renal tissues. Key methodologies include:

  • GSH/GSSG ratios : Measured via HPLC to assess redox imbalance.
  • 8-hydroxydeoxyguanosine (8-OHdG) : A biomarker for DNA oxidation, detected using ELISA.
  • Lipid peroxidation assays : Thiobarbituric acid reactive substances (TBARS) in tissue homogenates. Studies in mice show dose-dependent increases in 8-OHdG and TBARS following 14-day oral HgS exposure .

Q. How does this compound interact with geological matrices, and what implications does this have for environmental sampling?

In mineralogical contexts, this compound (cinnabar) often coexists with elemental sulfur or antimony sulfides (e.g., livingstonite deposits). Analytical strategies include:

  • Micro-XANES : To map Hg speciation in rock samples.
  • Leaching tests : Simulate environmental release under varying pH and redox conditions. Experimental evidence shows HgS remains stable in sulfur-rich environments, but mechanical weathering (e.g., mining) accelerates Hg mobilization .

Methodological Considerations Table

Research FocusKey ParametersAnalytical ToolsReference
Solubility Dissolution efficiency, Hg²⁺ releaseUV-Vis spectroscopy, ICP-MS
Toxicity Organ accumulation, oxidative stress biomarkersHistopathology, HPLC, ELISA
Environmental Stability Speciation, leaching kineticsMicro-XANES, pH-static leaching

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